molecular formula C21H27N7Na2O13P2S B2777686 beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt CAS No. 1921-48-8

beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt

Cat. No.: B2777686
CAS No.: 1921-48-8
M. Wt: 725.47
InChI Key: XLEVNBOZUZYSIR-CQQDLCLESA-L
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Description

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt: is a derivative of nicotinamide adenine dinucleotide, a coenzyme found in all living cells. This compound plays a crucial role in various biochemical processes, particularly in redox reactions where it acts as an electron donor. Its unique structure includes a thioamide group, which distinguishes it from other nicotinamide adenine dinucleotide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt typically involves the following steps:

    Thioamide Formation:

    Reduction: The compound is then reduced using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Disodium Salt Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation-Reduction Reactions: Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt primarily participates in redox reactions, where it donates electrons to various substrates.

    Substitution Reactions: The thioamide group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Palladium on carbon and platinum are typical catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield oxidized forms of the compound, while substitution reactions can produce a variety of thioamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt is used as a model compound to study redox reactions and electron transfer mechanisms. Its unique properties make it a valuable tool for investigating the behavior of thioamide-containing molecules.

Biology

In biological research, this compound is utilized to study cellular redox states and metabolic pathways. It serves as a probe to understand the role of nicotinamide adenine dinucleotide derivatives in cellular processes.

Medicine

This compound has potential therapeutic applications due to its ability to modulate redox states in cells. It is being investigated for its role in treating oxidative stress-related diseases and conditions.

Industry

In the industrial sector, this compound is used in the development of biosensors and diagnostic assays. Its redox properties are harnessed to create sensitive and specific detection systems for various analytes.

Mechanism of Action

The mechanism of action of beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt involves its role as an electron donor in redox reactions. It interacts with various enzymes and proteins, facilitating the transfer of electrons and modulating the redox state of cells. The thioamide group enhances its reactivity, making it a potent redox agent.

Comparison with Similar Compounds

Similar Compounds

  • Nicotinamide adenine dinucleotide (NAD)
  • Nicotinamide adenine dinucleotide, reduced form (NADH)
  • Thionicotinamide adenine dinucleotide

Uniqueness

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This modification enhances its reactivity in redox reactions and makes it a valuable tool for studying electron transfer processes.

By comparing it with similar compounds, it is evident that the thioamide group provides additional functionality, making it more versatile in various applications.

Properties

IUPAC Name

disodium;[[(3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O13P2S.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEVNBOZUZYSIR-CQQDLCLESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7Na2O13P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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